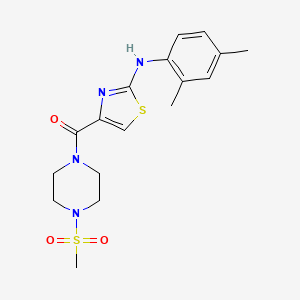

(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H22N4O3S2 and its molecular weight is 394.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of (2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone are largely determined by its thiazole ring. Thiazoles are known to interact with a variety of enzymes, proteins, and other biomolecules The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecules it interacts with

Cellular Effects

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Actividad Biológica

The compound (2-((2,4-Dimethylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring linked to a piperazine moiety, which is known for enhancing pharmacological properties. The synthesis typically involves the reaction of 2-substituted thiazole derivatives with piperazine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in DMF (dimethylformamide) .

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole-piperazine compounds, many demonstrated moderate to strong antibacterial activity against several strains of bacteria . The specific compound was part of a series that showed promising results, particularly against Gram-positive bacteria.

| Compound | Antimicrobial Activity | Target Bacteria |

|---|---|---|

| This compound | Moderate to Good | Staphylococcus aureus, Escherichia coli |

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that related thiazole derivatives can induce apoptosis in cancer cell lines by inhibiting topoisomerase II and causing DNA double-strand breaks . Notably, some derivatives exhibited cytotoxicity comparable to established anticancer drugs like etoposide.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The thiazole ring is crucial for binding to enzymes and receptors involved in cellular processes:

- Enzyme Inhibition : The compound may inhibit key enzymes such as topoisomerases, which are essential for DNA replication and repair.

- Cell Cycle Regulation : It has been shown to induce cell cycle arrest in cancer cells at the G2/M phase, disrupting their proliferation .

- Reactive Oxygen Species (ROS) : Some studies suggest that thiazole derivatives can increase ROS levels within cells, leading to oxidative stress and subsequent cell death in cancer cells.

Study 1: Antimicrobial Evaluation

A series of thiazole-piperazine derivatives were screened for antimicrobial activity. Compounds were tested against various bacterial strains, revealing that those with specific substitutions on the thiazole ring exhibited enhanced activity .

Study 2: Anticancer Properties

In another study focusing on anticancer effects, several thiazole derivatives were synthesized and tested against human cancer cell lines (A549, HepG2). The results indicated that certain compounds significantly inhibited cell growth and induced apoptosis through the activation of apoptotic pathways involving p73 and ATM signaling .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C15H20N4O2S

- Molecular Weight : 320.41 g/mol

- IUPAC Name : (2-((2,4-dimethylphenyl)amino)thiazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone)

The structure incorporates a thiazole ring, a piperazine moiety, and a methylsulfonyl group, which are known to enhance biological activity.

Anticonvulsant Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticonvulsant properties. For example, compounds similar to the one in focus have been tested for their efficacy against seizures induced by various models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |

|---|---|---|---|

| Compound A | 18.4 | 170.2 | 9.2 |

| Compound B | <20 | N/A | N/A |

These findings suggest that modifications to the thiazole structure can lead to enhanced anticonvulsant activity, making it a candidate for further development in treating epilepsy and related disorders .

Antimicrobial Activity

Thiazole-containing compounds have demonstrated broad-spectrum antimicrobial activity. In vitro studies have shown that certain derivatives exhibit significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 25 |

| S. aureus | 30 |

These results highlight the potential of thiazole derivatives as antimicrobial agents, which could be developed into new antibiotics .

Antitumor Activity

There is growing interest in the anticancer properties of thiazole derivatives. Research indicates that compounds similar to the target molecule can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 10 |

This suggests that further investigation into the structure-activity relationship of these compounds may yield effective anticancer therapeutics .

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

A study conducted by Siddiqui et al. synthesized a series of thiazole-piperazine hybrids and evaluated their anticonvulsant activity. The results indicated that specific substitutions on the thiazole ring significantly enhanced their efficacy compared to traditional anticonvulsants like ethosuximide .

Case Study 2: Antimicrobial Screening

In another study, researchers screened various thiazole derivatives for antimicrobial activity using agar diffusion methods. The findings revealed that compounds with electron-withdrawing groups on the phenyl ring exhibited superior activity against both Gram-positive and Gram-negative bacteria .

Análisis De Reacciones Químicas

Reactivity of the Thiazole Moiety

The thiazole ring is electron-deficient, enabling electrophilic substitution, nucleophilic additions, and cross-coupling reactions.

Electrophilic Aromatic Substitution

-

Nitration/Sulfonation : The 5-position of the thiazole is susceptible to electrophilic attack. Substitutions at this position are influenced by the electron-donating 2,4-dimethylphenylamino group (meta-directing) .

-

Halogenation : Bromination or chlorination at the 5-position is feasible under mild conditions (e.g., NBS in DMF) .

Nucleophilic Reactions

-

Amination : The amino group at position 2 can undergo reductive amination with aldehydes/ketones, forming secondary amines .

-

Condensation : Reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases under acidic conditions .

Piperazine Ring Reactivity

The piperazine ring’s secondary amines and methylsulfonyl group govern its behavior:

Sulfonylation/Desulfonylation

-

The methylsulfonyl group is stable under basic conditions but can be removed via hydrolysis under strong acidic conditions (e.g., HBr/AcOH) to regenerate a free amine .

-

Sulfonyl Transfer : Reacts with amines (e.g., anilines) in the presence of coupling agents (EDC/HOBt) to form sulfonamides .

Alkylation/Acylation

-

The free nitrogen (N-4) can undergo alkylation with alkyl halides (e.g., methyl iodide) or acylation with acid chlorides (e.g., acetyl chloride) .

Methanone Bridge Stability

The ketone group is resistant to reduction under mild conditions (e.g., NaBH₄) but reduces to a methylene group with stronger agents (e.g., LiAlH₄) .

Synthetic Pathways and Derivatives

Key synthetic routes to Compound X and its analogs include:

Derivatives such as N-(thiazol-2-yl)acetamide analogs (e.g., compound 6 in ) highlight the role of the 2,4-dimethylphenyl group in enhancing metabolic stability.

Stability Under Physicochemical Conditions

-

pH Stability : Stable in neutral/basic conditions; acidic media (pH < 3) hydrolyze the methylsulfonyl group .

-

Thermal Stability : Decomposes above 250°C, with the thiazole ring undergoing ring-opening reactions .

Biological Interactions and Reactivity

While beyond the scope of chemical reactions, Compound X ’s piperazine-thiazole framework is associated with interactions in kinase inhibition (e.g., ALAS2 binding ) and antimicrobial activity .

Propiedades

IUPAC Name |

[2-(2,4-dimethylanilino)-1,3-thiazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S2/c1-12-4-5-14(13(2)10-12)18-17-19-15(11-25-17)16(22)20-6-8-21(9-7-20)26(3,23)24/h4-5,10-11H,6-9H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCIYYNGLCVBSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=CS2)C(=O)N3CCN(CC3)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.